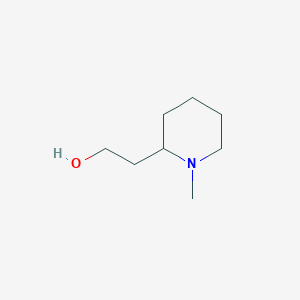
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid (DTTA) is a naturally occurring organic compound that belongs to the family of carotenoids. It is found in various plants, algae, and bacteria, and has been studied extensively for its potential applications in various fields, including medicine, nutrition, and biotechnology.
Mecanismo De Acción
The mechanism of action of 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid is not well understood, but it is believed to be due to its antioxidant properties. 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid is able to scavenge free radicals and reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to reduce oxidative stress, inflammation, and DNA damage, which are all associated with the development of chronic diseases. 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has also been shown to improve immune function and reduce the risk of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is a naturally occurring compound, which makes it easier to obtain and study. Another advantage is that it has been extensively studied, which means that there is a lot of information available about its properties and potential applications. One limitation is that it can be difficult to synthesize or extract in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid. One area of research is the development of new drugs and therapies based on 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid. Another area of research is the study of 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid in different disease models, to better understand its potential applications in medicine. Finally, there is a need for more research on the safety and toxicity of 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid, to ensure that it can be used safely in humans.
Métodos De Síntesis
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid can be synthesized using various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler molecules. Extraction from natural sources involves the isolation and purification of 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid from plants, algae, or bacteria.
Aplicaciones Científicas De Investigación
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been extensively studied for its potential applications in various fields, including medicine, nutrition, and biotechnology. In medicine, 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In nutrition, 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been studied for its potential health benefits, including its ability to improve immune function and reduce the risk of chronic diseases. In biotechnology, 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been studied for its potential applications in the development of new drugs and therapies.
Propiedades
Número CAS |
152821-47-1 |
|---|---|
Nombre del producto |
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid |
Fórmula molecular |
C22H38O4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(2E,7E,11E)-4,6,8,10-tetraethyl-4,6-dihydroxytetradeca-2,7,11-trienoic acid |
InChI |
InChI=1S/C22H38O4/c1-6-11-12-18(7-2)15-19(8-3)16-22(26,10-5)17-21(25,9-4)14-13-20(23)24/h11-14,16,18,25-26H,6-10,15,17H2,1-5H3,(H,23,24)/b12-11+,14-13+,19-16+ |
Clave InChI |
LSVMTGUPGAJFCN-UHFFFAOYSA-N |
SMILES isomérico |
CC/C=C/C(CC)C/C(=C/C(CC)(CC(CC)(/C=C/C(=O)O)O)O)/CC |
SMILES |
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)CC |
SMILES canónico |
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)CC |
Sinónimos |
4,6-DHTE-TDTA 4,6-dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




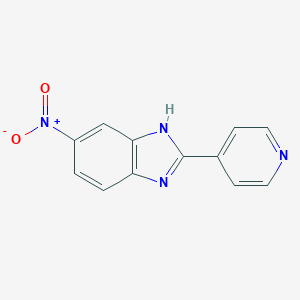
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
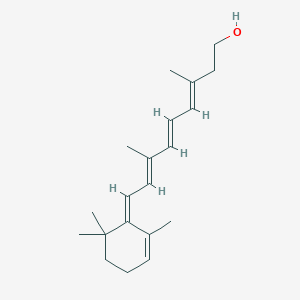
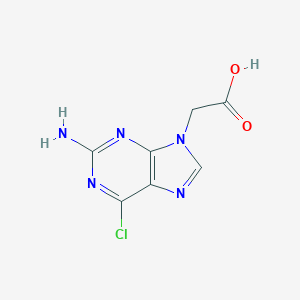
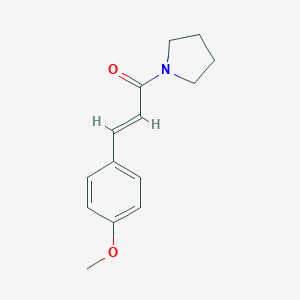
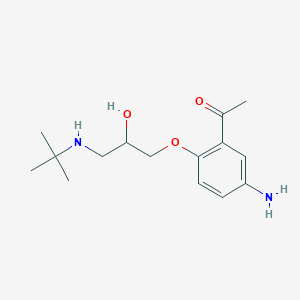

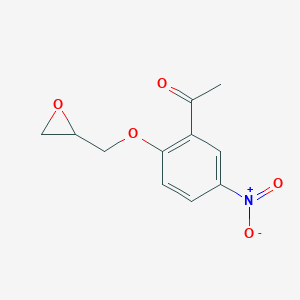
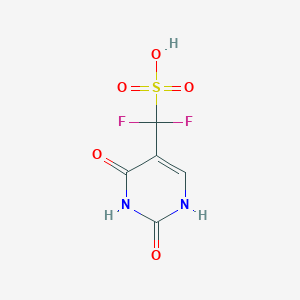
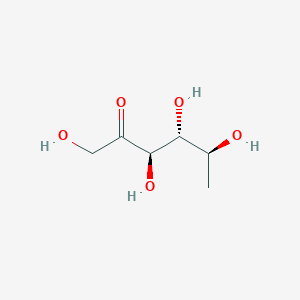
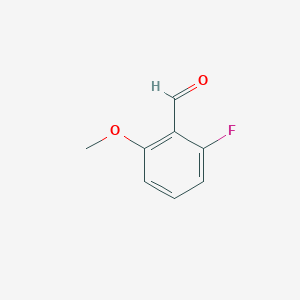
![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)
